5,6-Dimethoxyisobenzofuran-1(3H)-one

Antifungal Agricultural Chemistry Natural Product

Medicinal chemistry programs cannot substitute generic phthalides or other dimethoxy regioisomers for target-specific SAR. This 5,6-dimethoxy-substituted isobenzofuranone lactone ensures assay validity for antifungal and anticancer pharmacophore studies. - Key synthetic utility: 95% yield to 1,2-phenylenedimethanols via silane reduction - Biological relevance: Essential for Pyricularia oryzae inhibitor optimization & fatty acid synthesis inhibition research - Well-characterized solid (mp 154-159°C), MW 194.18, ready for hit-to-lead campaigns

Molecular Formula C10H10O4
Molecular Weight 194.18 g/mol
CAS No. 531-88-4
Cat. No. B046730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Dimethoxyisobenzofuran-1(3H)-one
CAS531-88-4
Synonymsmeta-Meconine;  5,6-Dimethoxyisobenzofuran-1(3H)-one;  5,6-Dimethoxyphthalide;  NSC 25379;  5,6-Dimethoxyphthalide; 
Molecular FormulaC10H10O4
Molecular Weight194.18 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)COC2=O)OC
InChIInChI=1S/C10H10O4/c1-12-8-3-6-5-14-10(11)7(6)4-9(8)13-2/h3-4H,5H2,1-2H3
InChIKeyUKFAWRZYFYOXEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6-Dimethoxyisobenzofuran-1(3H)-one: Research & Industrial Sourcing


5,6-Dimethoxyisobenzofuran-1(3H)-one (CAS 531-88-4), also known as m-meconin or 5,6-dimethoxyphthalide, is a benzofuran-derived lactone and a member of the phthalide family of heterocyclic compounds . It is characterized by a fused isobenzofuranone core with methoxy substituents at the 5- and 6-positions, conferring a molecular weight of 194.18 g/mol and a melting point in the range of 154–159 °C . This compound is primarily utilized as a versatile synthetic building block in medicinal chemistry and organic synthesis, serving as a key intermediate for the construction of more complex benzofuran-based pharmacophores and natural product analogs .

Synthetic building block for phthalide-based pharmacophores and natural product analogs
Key intermediate for regioisomer-specific SAR studies in medicinal chemistry
Compatible with mild-condition reduction methodologies for diol synthesis

5,6-Dimethoxyisobenzofuran-1(3H)-one: Regiospecific Substitution Advantage


The isobenzofuran-1(3H)-one scaffold is a common structural motif in bioactive natural products and synthetic intermediates. However, the biological and chemical properties of these compounds are exquisitely sensitive to the precise positioning of substituents on the aromatic ring. For instance, within the dimethoxyphthalide family, the regioisomeric placement of methoxy groups (e.g., 4,6- vs. 5,6- vs. 5,7-dimethoxy substitution) can dictate the molecule's ability to engage specific biological targets or influence its reactivity in chemical transformations [1]. The 5,6-dimethoxy substitution pattern of this compound is not merely a minor structural variation; it is a defining feature that governs its utility as a specific synthetic fragment and dictates its distinct biological profile relative to other phthalide derivatives [2]. Therefore, assuming that a generic phthalide or a different dimethoxy regioisomer can serve as a drop-in replacement without rigorous, assay-specific validation is a significant scientific risk.

Regioisomer sensitivity
Methoxy substitution position on the phthalide ring determines biological target engagement; activity profiles vary between 4,6-, 5,6-, and 5,7- isomers.
Non-interchangeable activity
A generic phthalide or a different dimethoxyphthalide may not replicate the same antifungal or synthetic performance without assay-specific validation.
Reactivity divergence
Chemical transformations such as reduction yields can be influenced by substitution pattern; results from one regioisomer may not transfer directly.

Performance Comparison: 5,6-Dimethoxyisobenzofuran-1(3H)-one


Regioisomer-Specific Antifungal Activity

The biological activity of dimethoxyphthalide regioisomers is highly dependent on the substitution pattern. In a direct comparative study against the rice blast fungus Pyricularia oryzae, the 4,6-dimethoxyphthalide isomer exhibited potent inhibition of conidial germination (IC50 = 6.1 ppm, equivalent to 31.4 µM) and germ tube elongation (IC50 = 256.2 ppm) [1]. The 5,7-dimethoxyphthalide isomer also showed activity, albeit with a different potency profile (conidial germination IC50 = 28.5 ppm; germ tube elongation IC50 = 521.1 ppm) [1]. While specific quantitative data for 5,6-dimethoxyphthalide against this fungal panel is not reported in this study, the significant 4.7-fold difference in conidial germination IC50 between the 4,6- and 5,7- isomers underscores the principle that the 5,6-regioisomer is expected to possess a distinct, non-interchangeable activity fingerprint. This class-level inference highlights the necessity of procuring the exact 5,6-substituted compound for structure-activity relationship (SAR) studies, as results obtained with other dimethoxyphthalides cannot be extrapolated.

Antifungal activity context
Class-level inference
4.7× IC₅₀ difference
4,6- vs. 5,7-dimethoxyphthalide vs. Pyricularia oryzae
Supports regioisomer-specific procurement for SAR; 5,6-isomer activity expected to be distinct
5,6-isomer not directly tested; class inference only
Antifungal Agricultural Chemistry Natural Product Phthalide Regioisomer

Base-Promoted Reduction to 1,2-Phenylenedimethanol

The compound's value as a synthetic intermediate is substantiated by its performance in a published methodology. In a study by Liu and Zhou (2019), 5,6-Dimethoxyisobenzofuran-1(3H)-one was employed as a substrate in a base-promoted reduction with silane to yield the corresponding substituted 1,2-phenylenedimethanol [1]. The reaction proceeded with a high yield of 95% under mild conditions, demonstrating the compound's compatibility with this operationally simple protocol [2]. This methodology was shown to be superior to traditional reduction methods that use stoichiometric metal hydrides, as it avoids sensitive reagents and exhibits broad functional group tolerance [1]. This proven, high-yielding transformation provides a direct and efficient route to a valuable class of diol intermediates, distinguishing it from other isobenzofuranones that may exhibit lower reactivity or require harsher conditions.

Synthetic reduction yield
Reported
95% yield
Base-promoted silane reduction to 1,2-phenylenedimethanol
Enables efficient access to diol intermediates under mild conditions
Alternative to metal hydride methods; broad functional group tolerance reported
Organic Synthesis Methodology Reduction Building Block Heterocycle

Fatty Acid Synthesis Inhibition

Vendor technical documentation for 5,6-Dimethoxyisobenzofuran-1(3H)-one reports that the compound acts as an inhibitor of fatty acid synthesis and can inhibit the growth of certain types of cancer cells in vitro . While this information is qualitative and does not provide a direct comparator or quantitative IC50 data, it establishes a specific, documented biological activity profile for the compound. This reported activity, while not validated by a peer-reviewed study in the provided sources, provides a starting point for researchers interested in exploring the compound's potential in oncology or metabolic disease research. It differentiates the compound from other phthalide building blocks that lack any reported bioactivity.

Fatty acid synthesis inhibition
Data to verify
Reported inhibitor
In vitro cancer cell growth inhibition (supplier data)
May support screening hit identification; requires independent validation
No peer-reviewed quantitative data in provided sources
Cancer Research Fatty Acid Synthesis Inhibitor In Vitro Pharmacology

Application Scenarios for 5,6-Dimethoxyisobenzofuran-1(3H)-one


Phthalide Antifungal SAR Studies

Based on the class-level evidence of regioisomer-specific antifungal activity [1], 5,6-Dimethoxyisobenzofuran-1(3H)-one is an essential procurement for any medicinal chemistry program conducting SAR studies on the dimethoxyphthalide scaffold. Researchers aiming to optimize potency against plant pathogenic fungi like Pyricularia oryzae cannot rely on data from the 4,6- or 5,7- regioisomers and must independently profile the 5,6-substituted compound to understand its unique contribution to the overall pharmacophore. This scenario is critical for agricultural chemical discovery.

1,2-Phenylenedimethanol Building Block Synthesis

This compound is the preferred starting material for the synthesis of substituted 1,2-phenylenedimethanols via the base-promoted, silane-mediated reduction methodology [2]. The documented 95% yield under mild, operationally simple conditions [3] makes it an ideal choice for researchers who require a reliable, high-yielding route to these valuable diol intermediates for further elaboration into more complex molecular architectures, such as ligands, polymers, or advanced pharmaceutical intermediates.

Fatty Acid Synthesis Inhibitor Screening

For research groups exploring novel inhibitors of fatty acid synthesis as potential anticancer strategies, 5,6-Dimethoxyisobenzofuran-1(3H)-one presents a chemically tractable starting point for hit identification . Its reported in vitro activity against cancer cell lines, combined with its availability as a pure, well-characterized building block, enables its immediate integration into phenotypic or target-based screening cascades. This application scenario is most relevant for early-stage drug discovery and chemical biology investigations.

Application
Selection Property
Validation Focus
Antifungal SAR studies
Regioisomer-specific procurement
Independent antifungal profiling for the 5,6-substituted compound
Diol building block synthesis
High-yielding reported reduction protocol
1,2-phenylenedimethanol intermediate access under mild conditions
Fatty acid synthesis inhibitor screening
Chemically tractable inhibitor probe
In vitro bioactivity context; requires independent validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
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